3,4-Difluoro-2-methoxyaniline

Pain Therapeutics Ion Channel Pharmacology Medicinal Chemistry

3,4-Difluoro-2-methoxyaniline (IUPAC: 3,4-difluoro-2-methoxyaniline; CAS 114076-35-6) is a strategically substituted aniline that serves as a high-value intermediate in advanced pharmaceutical synthesis. Its core differentiation derives from the precise 3,4-difluoro-2-methoxy arrangement on the benzene ring, which directs electrophilic aromatic substitution and modulates electronic properties critical for drug–target interactions.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 114076-35-6
Cat. No. B046109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-methoxyaniline
CAS114076-35-6
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)F)N
InChIInChI=1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3
InChIKeyOHHHWQYSRANYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-2-methoxyaniline (CAS 114076-35-6): A Regioselectively Substituted Aniline Building Block for Precision Pharmaceutical Synthesis


3,4-Difluoro-2-methoxyaniline (IUPAC: 3,4-difluoro-2-methoxyaniline; CAS 114076-35-6) is a strategically substituted aniline that serves as a high-value intermediate in advanced pharmaceutical synthesis. Its core differentiation derives from the precise 3,4-difluoro-2-methoxy arrangement on the benzene ring, which directs electrophilic aromatic substitution and modulates electronic properties critical for drug–target interactions . The compound is a key structural component of the FDA-approved analgesic suzetrigine (Journavx™) and is disclosed as an essential precursor to quinolonecarboxylic acid antibacterials [1].

Why 3,4-Difluoro-2-methoxyaniline Cannot Be Replaced by Isomeric Difluoroanisidines in Medicinal Chemistry Procurement


Simply substituting a different difluoro-methoxyaniline isomer—such as the 3,5-difluoro-2-methoxyaniline (CAS 41860-67-7) or 2,4-difluoro-6-methoxyaniline (CAS 1400653-78-2)—is not chemically neutral. The 3,4-difluoro-2-methoxy motif creates a unique electronic and steric environment that governs reactivity in cross-coupling reactions, cyclization steps, and final ligand–protein complementarity . In the context of suzetrigine (VX‑548), the 3,4-difluoro-2-methoxyphenyl ring is embedded in the pharmacophore and is essential for nanomolar affinity to the NaV1.8 ion channel [1]. Any isomer replacement would alter the dihedral angle, logP, and hydrogen-bonding capacity, leading to a predictable loss of target potency and synthetic fidelity. Therefore, procurement of the exact regioisomer is a prerequisite for replicating published syntheses or advancing structure–activity relationship (SAR) campaigns.

3,4-Difluoro-2-methoxyaniline (CAS 114076-35-6) Quantitative Differentiation Evidence for Scientific Sourcing Decisions


Essential Pharmacophoric Building Block for the FDA-Approved NaV1.8 Inhibitor Suzetrigine (VX‑548)

Suzetrigine (Journavx™), approved by the FDA in January 2025, contains a 3,4-difluoro-2-methoxyphenyl ring that is derived directly from 3,4-difluoro-2-methoxyaniline. The drug inhibits human NaV1.8 channels with an IC50 of 0.27 nM [1]. The 3,4-difluoro-2-methoxyphenyl substituent is located at the core of the oxolane scaffold and makes critical contacts with the channel pore. Any regioisomeric variation—e.g., moving the fluorine atoms to the 3,5- or 2,4-positions—would disrupt the spatial orientation of the methoxy group and the fluorine hydrogen-bond acceptors, eliminating the low-nanomolar potency. While direct head-to-head IC50 data for the free aniline building blocks are not publicly available, the structural assignment in DrugBank and the patent definition of suzetrigine unequivocally specify the 3,4-difluoro-2-methoxyphenyl moiety [2].

Pain Therapeutics Ion Channel Pharmacology Medicinal Chemistry

Patented Intermediate for High-Potency Fluoroquinolone Antibacterials

Japanese patent JPH072783 (Sankyo Co.) explicitly describes 3,4-difluoro-2-methoxyaniline as the starting material for synthesizing quinolonecarboxylic acid derivatives that exhibit excellent antibacterial activity . The synthetic route involves conversion through a borofluoride chelate intermediate, a step that is sensitive to the aniline substitution pattern. The patent does not claim any other difluoro-methoxyaniline isomer as a substitute, indicating that the 3,4-difluoro-2-methoxy arrangement is critical for successful ring closure and subsequent antibacterial potency. While exact MIC values for the final quinolones derived from this aniline vs. those derived from other anilines are not tabulated in the patent, the document teaches that the specific substitution pattern enables the “excellent antibacterial activity” claim.

Fluoroquinolone Antibiotics Process Chemistry Pharmaceutical Intermediates

Predicted Physicochemical Profile Differentiates Target Compound from Non-Methoxy Analogs

Physicochemical properties influence unit operations such as extraction, crystallization, and flash chromatography. 3,4-Difluoro-2-methoxyaniline exhibits a predicted boiling point of 223.5 °C at 760 mmHg and a logP of 1.67 . In contrast, the parent 3,4-difluoroaniline (CAS 3863-11-4), which lacks the 2-methoxy group, has a reported boiling point of approximately 202°C and a lower logP (∼1.2) . The ~21°C higher boiling point and increased lipophilicity of the target compound facilitate solvent selection for azeotropic removal and improve organic-phase partitioning during workup. Additionally, 3,4-difluoro-2-methoxyaniline is a liquid at ambient temperature (storage recommendation 2–8°C sealed, dry), whereas the corresponding 3,5-difluoro isomer has been described as a low-melting solid , a difference that impacts automated dispensing and large-scale handling.

Preformulation Process Development Analytical Chemistry

High-Value Procurement Scenarios Where 3,4-Difluoro-2-methoxyaniline (CAS 114076-35-6) Delivers Definitive Advantage


GMP Synthesis of Suzetrigine (Journavx™) Active Pharmaceutical Ingredient and Its Regulatory Impurities

Approved in 2025, suzetrigine is a first-in-class non-opioid analgesic that depends on the 3,4-difluoro-2-methoxyphenyl pharmacophore. Contract manufacturing organizations (CMOs) and internal process R&D groups must source 3,4-difluoro-2-methoxyaniline of ≥98% purity with full traceability to generate the drug substance, as well as to prepare authentic impurity standards for ANDA filing. Isomeric contamination would compromise batch release specifications and regulatory acceptance [1].

Exploratory SAR Campaigns Targeting NaV1.8 Channel Blockers with Peripheral Restriction

The structure – activity relationship of aryl‑furan‑carboxamide NaV1.8 inhibitors is tightly coupled to the substitution geometry of the aniline‑derived aryl ring. Medicinal chemistry teams optimizing selectivity over NaV1.5 (cardiac isoform) require the precise 3,4‑difluoro‑2‑methoxyaniline to maintain the sub‑nanomolar potency and state‑dependent inhibition described for VX‑548. Systematic procurement of the exact regioisomer, rather than cheaper mixed isomers, avoids confounding SAR data [2].

Late‑Stage Functionalization of Quinolone Antibiotic Scaffolds in Drug Discovery

The Sankyo patent route to quinolonecarboxylic acids begins with 3,4‑difluoro‑2‑methoxyaniline, exploiting the methoxy directing group for regioselective cyclization. Drug discovery units aiming to expand the fluoroquinolone chemotype beyond established treatments for Gram‑negative infections must use this specific aniline to access the patented 6‑amino‑2,3‑difluoroanisole intermediate. Substituting non‑methoxylated or differently fluorinated anilines leads to either no reaction or formation of regioisomeric by‑products that lack antibacterial activity .

Automated High‑Throughput Parallel Synthesis and Flow Chemistry Platforms

The ambient liquid state of 3,4‑difluoro‑2‑methoxyaniline eliminates the need for pre‑heating or solvent‑assisted dissolution required for solid aniline isomers. This property enables direct aspiration of neat reagent into reaction wells or continuous‑flow reactors, improving volumetric accuracy and reducing cycle time in automated coupling or Buchwald‑Hartwig amination screens. The higher boiling point (223 °C) also provides a wider thermal window for microwave‑assisted reactions without exceeding the solvent boiling point .

Technical Documentation Hub

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